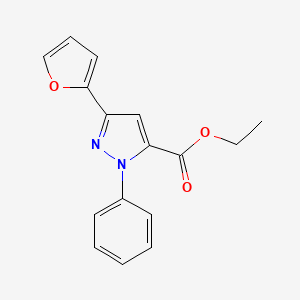
Ethyl 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a furan ring, a phenyl group, and a pyrazole ring, which are linked through an ethyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with ethyl acetoacetate in the presence of an acid catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Furan-2-carboxylic acid
- Phenylpyrazole derivatives
Uniqueness
Ethyl 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate is unique due to its combination of a furan ring, a phenyl group, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
139062-23-0 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
ethyl 5-(furan-2-yl)-2-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-2-20-16(19)14-11-13(15-9-6-10-21-15)17-18(14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
REVZEADEDLVZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


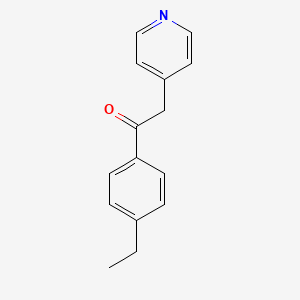
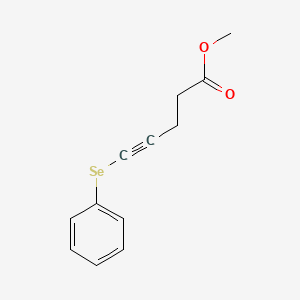
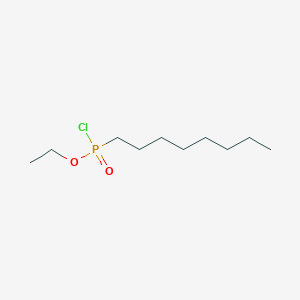
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
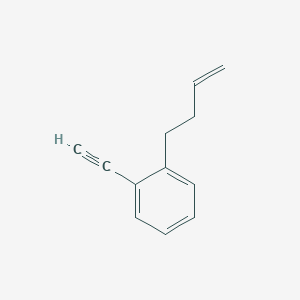
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)

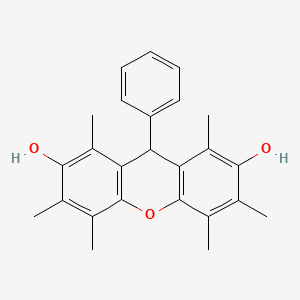
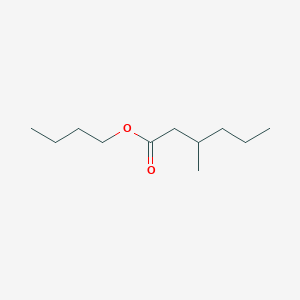

![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)

